CK1-IN-1

Description

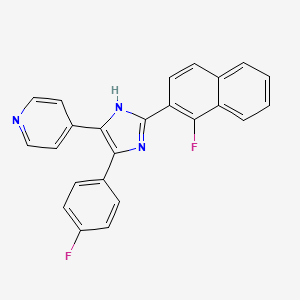

Structure

3D Structure

Propriétés

IUPAC Name |

4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQAFIILJICJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of CK1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CK1-IN-1, also identified as PUN51207, is a potent small molecule inhibitor targeting Casein Kinase 1 (CK1) isoforms δ (delta) and ε (epsilon), alongside p38α Mitogen-Activated Protein Kinase (MAPK). As an ATP-competitive inhibitor, CK1-IN-1 binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their respective substrates and thereby modulating key cellular signaling pathways. Its activity makes it a valuable tool for investigating the roles of CK1δ/ε and p38α MAPK in various biological processes, including Wnt signaling, circadian rhythm regulation, and cellular stress responses. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation: Inhibitory Profile of CK1-IN-1

The inhibitory potency of CK1-IN-1 has been characterized through in vitro cell-free assays, with the following half-maximal inhibitory concentrations (IC50) reported:

| Target Kinase | IC50 (nM) |

| CK1δ | 15 |

| CK1ε | 16 |

| p38α MAPK | 73 |

Data sourced from cell-free assays.[1][2][3]

This profile demonstrates that CK1-IN-1 is a highly potent inhibitor of CK1δ and CK1ε, with a slightly reduced but still significant activity against p38α MAPK.

Mechanism of Action

CK1-IN-1 functions as an ATP-competitive inhibitor.[3] This mechanism involves the inhibitor molecule binding to the ATP-binding site within the catalytic domain of the target kinase. By occupying this pocket, CK1-IN-1 prevents the binding of ATP, the universal phosphate donor for phosphorylation reactions. Consequently, the kinase is unable to transfer a phosphate group to its downstream substrates, effectively blocking the signaling cascade.

Core Signaling Pathways Modulated by CK1-IN-1

The primary targets of CK1-IN-1, CK1δ, CK1ε, and p38α MAPK, are integral components of several critical signaling pathways.

1. Wnt/β-catenin Signaling Pathway (via CK1δ/ε Inhibition)

CK1δ and CK1ε are positive regulators of the canonical Wnt signaling pathway. They participate in the phosphorylation of scaffold proteins like Dishevelled (Dvl) and the co-receptor LRP5/6. Inhibition of CK1δ/ε by CK1-IN-1 is expected to disrupt these phosphorylation events, leading to the stabilization of the β-catenin destruction complex and subsequent degradation of β-catenin. This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes.

2. Circadian Rhythm Regulation (via CK1δ/ε Inhibition)

CK1δ and CK1ε play a crucial role in the molecular clock that governs circadian rhythms. They phosphorylate key clock proteins, such as Period (PER) and Cryptochrome (CRY), targeting them for degradation. This phosphorylation-dependent degradation is essential for the proper timing of the circadian cycle. Inhibition of CK1δ/ε by CK1-IN-1 would be expected to stabilize PER and CRY proteins, leading to a lengthening of the circadian period.

3. p38 MAPK Signaling Pathway (via p38α MAPK Inhibition)

The p38 MAPK pathway is a key signaling cascade that is activated in response to cellular stress and inflammatory cytokines. p38α MAPK, once activated by upstream kinases (MKK3/6), phosphorylates a variety of downstream targets, including transcription factors and other kinases, leading to cellular responses such as inflammation, apoptosis, and cell cycle arrest. Inhibition of p38α MAPK by CK1-IN-1 would block these downstream phosphorylation events, thereby attenuating the cellular response to stress and inflammation.

Experimental Protocols

1. In Vitro Kinase Assay for IC50 Determination of CK1-IN-1

This protocol describes a general method for determining the IC50 value of CK1-IN-1 against its target kinases using a radiometric assay with a common substrate.

-

Materials:

-

Recombinant human CK1δ, CK1ε, or p38α MAPK

-

CK1-IN-1 (PUN51207) dissolved in DMSO

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

[γ-33P]ATP

-

Phosphocellulose paper (P81)

-

1% Phosphoric acid

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of CK1-IN-1 in kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase, substrate, and the appropriate dilution of CK1-IN-1 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

2. Cellular Wnt/β-catenin Reporter Assay

This protocol outlines a method to assess the effect of CK1-IN-1 on the canonical Wnt signaling pathway in a cellular context using a luciferase reporter assay.

-

Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTOPFlash and FOPFlash reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Wnt3a conditioned media or purified Wnt3a

-

CK1-IN-1 (PUN51207) dissolved in DMSO

-

Lipofectamine 2000 or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

-

Procedure:

-

Co-transfect HEK293T cells with SuperTOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with Wnt3a conditioned media to stimulate the Wnt pathway.

-

Concurrently, treat the cells with various concentrations of CK1-IN-1 or DMSO (vehicle control).

-

Incubate for an additional 16-24 hours.

-

Lyse the cells and measure both Firefly (TOPFlash/FOPFlash) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the FOPFlash control and/or the unstimulated control.

-

Determine the effect of CK1-IN-1 on Wnt-induced reporter gene expression.

-

Conclusion

CK1-IN-1 is a potent inhibitor of CK1δ, CK1ε, and p38α MAPK, acting through an ATP-competitive mechanism. Its ability to modulate the Wnt/β-catenin signaling pathway, circadian rhythm, and cellular stress responses makes it a critical tool for researchers in cell biology and drug discovery. The provided data and experimental frameworks offer a foundation for further investigation into the multifaceted roles of these kinases in health and disease. As with any small molecule inhibitor, careful consideration of its off-target effects and the use of appropriate controls are essential for the accurate interpretation of experimental results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]

- 3. CK1-IN-1 () for sale [vulcanchem.com]

- 4. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CK1-IN-1: Targeting Casein Kinase 1 in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK1-IN-1 is a potent and selective small molecule inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases integral to a multitude of cellular processes. This technical guide provides a comprehensive overview of CK1-IN-1, focusing on its target profile, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols for the characterization of this inhibitor are provided, alongside quantitative data and visualizations to facilitate its application in research and drug discovery.

Introduction

The Casein Kinase 1 (CK1) family, comprising seven isoforms in humans (α, β, γ1, γ2, γ3, δ, and ε), plays a critical regulatory role in diverse signaling pathways, including Wnt/β-catenin, Hedgehog, and circadian rhythm regulation.[1][2] Dysregulation of CK1 activity has been implicated in various pathologies, including cancer, neurodegenerative diseases, and sleep disorders, making it an attractive therapeutic target.[3] CK1-IN-1 has emerged as a valuable chemical probe for elucidating the physiological and pathological functions of CK1 isoforms, particularly CK1δ and CK1ε.

Target Profile and Selectivity of CK1-IN-1

CK1-IN-1 is a potent inhibitor of the CK1δ and CK1ε isoforms. In cell-free assays, it demonstrates low nanomolar inhibitory activity against these primary targets. Notably, CK1-IN-1 also exhibits inhibitory activity against p38α mitogen-activated protein kinase (MAPK), a common off-target for CK1 inhibitors.[4][5]

Table 1: In Vitro Inhibitory Activity of CK1-IN-1

| Target | IC50 (nM) | Assay Type |

| Primary Targets | ||

| CK1δ | 15 | Cell-free assay[4] |

| CK1ε | 16 | Cell-free assay[4] |

| Off-Target | ||

| p38α MAPK | 73 | Cell-free assay[4] |

Mechanism of Action

CK1-IN-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of CK1δ and CK1ε. This binding event prevents the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity. The high degree of homology in the ATP-binding site between CK1δ and CK1ε explains the dual inhibitory activity of CK1-IN-1 against these two isoforms.[2]

Impact on Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. CK1 plays a dual role in this pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation.[6] Conversely, upon Wnt ligand binding, CK1δ/ε are involved in the phosphorylation of the co-receptor LRP6 and the scaffold protein Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of target gene transcription.[7][8]

By inhibiting CK1δ/ε, CK1-IN-1 is expected to disrupt the positive regulatory arm of the Wnt pathway, preventing the stabilization of β-catenin and thereby inhibiting the transcription of Wnt target genes.

Experimental Protocols

The following protocols provide a general framework for the biochemical and cellular characterization of CK1-IN-1. Specific parameters may require optimization based on the experimental setup.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of CK1-IN-1.

Materials:

-

Recombinant CK1δ, CK1ε, or p38α MAPK

-

Biotinylated peptide substrate

-

ATP

-

CK1-IN-1

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop Solution (e.g., 20 mM EDTA in assay buffer)

-

Detection Reagents:

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., XL665) (Acceptor)

-

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of CK1-IN-1 in DMSO and then in assay buffer.

-

In a 384-well plate, add the kinase, biotinylated substrate, and CK1-IN-1 (or DMSO for control).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents (europium-labeled antibody and streptavidin-conjugate).

-

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET compatible plate reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).

-

Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol outlines the use of an MTT assay to assess the effect of CK1-IN-1 on the viability of cultured cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

CK1-IN-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CK1-IN-1 (or DMSO for control) for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phosphorylated Proteins

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins, such as Dvl and β-catenin, in response to CK1-IN-1 treatment.

Materials:

-

Cell line of interest

-

CK1-IN-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Dvl, anti-phospho-β-catenin, anti-total Dvl, anti-total β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with CK1-IN-1 for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH).

Conclusion

CK1-IN-1 is a valuable pharmacological tool for investigating the roles of CK1δ and CK1ε in cellular signaling and disease. Its potency and selectivity, coupled with the detailed experimental protocols provided in this guide, enable researchers to effectively probe the functions of these kinases in various biological contexts. The provided visualizations of key signaling pathways and experimental workflows offer a clear framework for designing and interpreting experiments involving this important inhibitor. As research into the therapeutic potential of CK1 inhibition continues, a thorough understanding of the properties and applications of chemical probes like CK1-IN-1 will be essential for advancing the field.

References

- 1. Zebrafish as model system for the biological characterization of CK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Coordinated Action of CK1 Isoforms in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein proximity networks and functional evaluation of the casein kinase 1 gamma family reveal unique roles for CK1γ3 in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CK1-IN-1 in Modulating Key Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 (CK1) is a family of serine/threonine kinases integral to a multitude of cellular processes, including cell cycle progression, DNA repair, and the regulation of pivotal signaling pathways such as Wnt/β-catenin and Hedgehog. Dysregulation of CK1 activity is implicated in various pathologies, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of CK1-IN-1, a potent inhibitor of CK1, focusing on its mechanism of action and its impact on cellular signaling. This document details quantitative data, experimental protocols for assessing its activity, and visual representations of the signaling pathways it modulates, serving as a comprehensive resource for researchers in drug discovery and development.

Introduction to the Casein Kinase 1 Family

The Casein Kinase 1 (CK1) family comprises several isoforms (α, β, γ1, γ2, γ3, δ, and ε) that are highly conserved across eukaryotes.[1] These kinases play crucial roles as regulators of signal transduction pathways.[2] CK1 isoforms are involved in a wide array of cellular functions, including Wnt signaling, circadian rhythms, and DNA transcription and repair.[2] Given their broad involvement in cellular regulation, the aberrant activity of CK1 isoforms has been linked to the pathogenesis of numerous diseases, positioning them as significant targets for drug development.[3][4]

CK1-IN-1: A Potent Inhibitor of CK1

CK1-IN-1 is a small molecule inhibitor of Casein Kinase 1. It demonstrates notable potency against the δ and ε isoforms of CK1. The primary mechanism of action for many CK1 inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates.[5][6]

Quantitative Inhibitory Activity

The inhibitory potency of CK1-IN-1 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values determined for key CK1 isoforms.

| Target Kinase | IC50 (nM) |

| CK1δ | 15 |

| CK1ε | 16 |

| p38α MAPK | 73 |

Data sourced from MedChemExpress and Selleck Chemicals.[7][8]

Mechanism of Action and Impact on Signaling Pathways

CK1-IN-1 exerts its effects by inhibiting CK1 isoforms, which are key regulators of several critical signaling pathways. The following sections detail the role of CK1 and the impact of its inhibition by CK1-IN-1 in the Wnt/β-catenin and Hedgehog pathways.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex," which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. CK1α is primarily responsible for initiating the phosphorylation of β-catenin.[1] Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.[9] CK1δ/ε isoforms are also involved in the positive regulation of the Wnt pathway.[10]

By inhibiting CK1, particularly the δ and ε isoforms, CK1-IN-1 can modulate Wnt signaling.

Figure 1. The Wnt/β-catenin signaling pathway and the point of intervention by CK1-IN-1.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and has been implicated in tumorigenesis.[11] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO). Upon Hh binding to PTCH, the inhibition of SMO is relieved, leading to the activation of the GLI family of transcription factors, which then translocate to the nucleus to regulate target gene expression.[12] CK1 plays a role in the phosphorylation of SMO and GLI proteins, thereby modulating the activity of the pathway.[1][9] Inhibition of CK1 by CK1-IN-1 can, therefore, disrupt the normal functioning of the Hedgehog signaling cascade.

Figure 2. The Hedgehog signaling pathway, highlighting the regulatory role of CK1 and inhibition by CK1-IN-1.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of CK1-IN-1.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a radiometric assay to determine the IC50 value of CK1-IN-1 against a specific CK1 isoform.

Figure 3. Experimental workflow for determining the IC50 of a kinase inhibitor.

Materials:

-

Recombinant human CK1δ or CK1ε

-

α-casein (substrate)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

CK1-IN-1, serially diluted in DMSO

-

SDS-PAGE gels and running buffer

-

Phosphor screen and imager

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant CK1 enzyme, and α-casein substrate.

-

Add serially diluted CK1-IN-1 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of 32P into the substrate using a phosphor imager.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm (e.g., four-parameter logistic fit).[2]

Cell-Based Wnt/β-catenin Reporter Assay

This protocol outlines a method to assess the effect of CK1-IN-1 on Wnt/β-catenin signaling in a cellular context using a TCF/LEF-responsive luciferase reporter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF-luciferase reporter plasmid (e.g., TOPFlash)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Wnt3a conditioned media or recombinant Wnt3a

-

CK1-IN-1

-

Lipofectamine or other transfection reagent

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Co-transfect HEK293T cells with the TCF/LEF-luciferase reporter plasmid and the Renilla luciferase normalization plasmid.

-

After 24 hours, treat the cells with Wnt3a conditioned media to stimulate the Wnt pathway, in the presence of varying concentrations of CK1-IN-1 or DMSO.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the concentration of CK1-IN-1 to determine the dose-dependent inhibition of Wnt signaling.[6]

Conclusion

CK1-IN-1 is a valuable research tool for investigating the roles of CK1δ and CK1ε in cellular signaling. Its potent and specific inhibitory activity allows for the targeted modulation of pathways such as Wnt/β-catenin and Hedgehog. The experimental protocols provided in this guide offer a framework for characterizing the biochemical and cellular effects of CK1-IN-1 and similar compounds. A thorough understanding of the mechanism of action of such inhibitors is crucial for the development of novel therapeutics targeting diseases driven by aberrant CK1 activity.

References

- 1. assayquant.com [assayquant.com]

- 2. courses.edx.org [courses.edx.org]

- 3. In vitro kinase assay [protocols.io]

- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 11. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]

The Role of CK1-IN-1 in Wnt Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial and highly conserved signal transduction cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of various human diseases, most notably cancer. Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal, yet complex, dual role in regulating this pathway. Different CK1 isoforms can act as either positive or negative regulators, making them attractive therapeutic targets. This technical guide focuses on CK1-IN-1, a potent and selective inhibitor of the CK1δ and CK1ε isoforms, and its function in the context of Wnt signaling. While direct studies on CK1-IN-1's effect on the Wnt pathway are limited in publicly available literature, its mechanism of action can be inferred from the well-established role of its targets, CK1δ and CK1ε, as positive regulators of Wnt signaling.

CK1-IN-1: A Potent Inhibitor of CK1δ and CK1ε

CK1-IN-1 is a small molecule inhibitor that demonstrates high potency and selectivity for the δ and ε isoforms of Casein Kinase 1.[1][2][3] These isoforms are known to be positive regulators of the canonical Wnt signaling pathway.[4][5][6] Inhibition of CK1δ and CK1ε is therefore expected to lead to a downregulation of Wnt signaling activity.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of CK1-IN-1 against its primary targets.

| Target | IC50 (nM) | Reference |

| CK1δ | 15 | [1][2][3] |

| CK1ε | 16 | [1][2] |

| p38α MAPK | 73 | [1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action in Wnt Signaling

The canonical Wnt signaling pathway is tightly regulated by a multiprotein "destruction complex" that targets β-catenin for proteasomal degradation in the absence of a Wnt ligand. This complex includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and CK1α. Upon binding of a Wnt ligand to its receptor Frizzled (Fz) and co-receptor LRP5/6, the destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.

CK1δ and CK1ε positively regulate the Wnt pathway at multiple levels.[5][6] They are involved in the phosphorylation of Dishevelled (Dvl), a key scaffolding protein that is crucial for transducing the Wnt signal.[6] Phosphorylation of Dvl by CK1δ/ε contributes to the inactivation of the β-catenin destruction complex.

By potently inhibiting CK1δ and CK1ε, CK1-IN-1 is anticipated to interfere with these positive regulatory functions. This would lead to the stabilization of the β-catenin destruction complex, enhanced phosphorylation and subsequent degradation of β-catenin, and ultimately, the inhibition of Wnt target gene expression.

Signaling Pathway Diagram

Experimental Protocols

To assess the function of CK1-IN-1 in Wnt signaling, several key experiments can be performed. The following are detailed methodologies for commonly used assays.

TCF/LEF Luciferase Reporter Assay

This assay is a standard method to quantify the transcriptional activity of the canonical Wnt pathway.

Objective: To measure the effect of CK1-IN-1 on Wnt-dependent gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Treatment:

-

24 hours post-transfection, treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media or purified Wnt3a protein) in the presence of varying concentrations of CK1-IN-1 or a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Luciferase Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

Plot the dose-response curve to determine the IC50 of CK1-IN-1 for Wnt signaling inhibition.

-

Western Blot for β-catenin Levels

This experiment directly measures the effect of CK1-IN-1 on the stabilization of β-catenin.

Objective: To determine if CK1-IN-1 promotes the degradation of β-catenin.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with a Wnt agonist and different concentrations of CK1-IN-1 or vehicle control for a specified time course (e.g., 2, 4, 8 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][9]

-

Incubate the membrane with a primary antibody against total β-catenin (e.g., at a 1:1000 dilution) overnight at 4°C.[1][9][10]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:3000 dilution) for 1 hour at room temperature.[1]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of β-catenin in treated versus control cells.

-

Experimental Workflow Diagram

Conclusion

CK1-IN-1 is a potent and selective inhibitor of the CK1δ and CK1ε isoforms. Based on the established role of these kinases as positive regulators of the Wnt signaling pathway, CK1-IN-1 is a valuable research tool for studying the therapeutic potential of targeting Wnt signaling in various diseases, including cancer. The experimental protocols detailed in this guide provide a framework for researchers to investigate the precise effects of CK1-IN-1 and other CK1δ/ε inhibitors on the Wnt cascade, from transcriptional output to the stability of the key effector, β-catenin. Further studies are warranted to fully elucidate the in vivo efficacy and potential therapeutic applications of this class of inhibitors.

References

- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 4. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]

- 5. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Wnt Reporter Activity Assay [bio-protocol.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. biocompare.com [biocompare.com]

- 10. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

The Role of CK1-IN-1 in Cancer Research: A Technical Guide for Scientists and Drug Developers

Introduction

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell cycle progression, DNA repair, apoptosis, and the regulation of key signaling pathways frequently dysregulated in cancer.[1][2] The CK1 family consists of several isoforms, with CK1δ and CK1ε being particularly implicated in cancer cell proliferation and survival.[2][3] Consequently, the development of potent and selective inhibitors targeting these isoforms is a promising avenue in oncology drug discovery. This technical guide focuses on CK1-IN-1, a potent inhibitor of CK1δ and CK1ε, and explores its potential role and applications in cancer research. While public domain research on CK1-IN-1 in cancer models is currently limited, this guide will leverage available data on its potent biochemical activity and draw parallels with closely related dual-target inhibitors to provide a comprehensive overview for researchers.

CK1-IN-1: A Potent Dual Inhibitor of CK1δ and CK1ε

CK1-IN-1, also known as PUN51207 or Compound 1c, is a small molecule inhibitor with high potency against Casein Kinase 1 isoforms δ and ε.[4][5][6] Its ATP-competitive mechanism of action involves binding to the ATP-binding pocket of the kinases, thereby preventing the phosphorylation of their downstream substrates.[4]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of CK1-IN-1 and a related dual inhibitor, VRK1/CK1-IN-1 (also known as compound 36), which also targets CK1δ and CK1ε.

| Compound | Target | IC50 (nM) | Ki (nM) | Off-Target(s) (IC50 nM) |

| CK1-IN-1 | CK1δ | 15[4][6] | - | p38α MAPK (73)[6][7] |

| CK1ε | 16[4][6] | - | ||

| VRK1/CK1-IN-1 (compound 36) | CK1δ | 17[1] | - | VRK1 (Ki = 37.9)[1] |

| CK1ε | 15[1] | - |

Signaling Pathways Modulated by CK1δ/ε Inhibition

CK1δ and CK1ε are integral components of several signaling pathways critical for cancer development and progression. Inhibition of these kinases by compounds like CK1-IN-1 is expected to modulate these pathways, leading to anti-cancer effects.

Wnt/β-catenin Signaling

CK1δ and CK1ε are positive regulators of the Wnt/β-catenin signaling pathway.[3] They phosphorylate Dishevelled (Dvl), a key scaffolding protein, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes involved in cell proliferation and survival. Inhibition of CK1δ/ε is therefore expected to suppress Wnt/β-catenin signaling.[3]

p53 Signaling

CK1δ and CK1ε can also influence the p53 tumor suppressor pathway. While the interactions are complex and can be context-dependent, some studies suggest that CK1 isoforms can phosphorylate MDM2, the primary negative regulator of p53, leading to its degradation and subsequent stabilization of p53. Conversely, other reports indicate a role for CK1 in phosphorylating p53 itself, which can modulate its activity. The net effect of CK1δ/ε inhibition on the p53 pathway likely depends on the specific cellular context and the presence of other signaling inputs.

Hippo Signaling

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers. CK1δ and CK1ε are known to phosphorylate the downstream effectors of the Hippo pathway, YAP and TAZ, promoting their degradation and thus acting as tumor suppressors in this context.

Experimental Protocols

While specific published experimental protocols for CK1-IN-1 in cancer cell lines are scarce, the following are general methodologies commonly employed for the characterization of kinase inhibitors in cancer research.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against a purified kinase.

Methodology:

-

Reagents: Purified recombinant CK1δ or CK1ε, kinase buffer, ATP, a suitable peptide substrate, and the test inhibitor (e.g., CK1-IN-1) at various concentrations.

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and inhibitor in the kinase buffer.

-

Detection: The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (with 32P-ATP), fluorescence-based assays, or mass spectrometry.

-

Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of an inhibitor on the proliferation and survival of cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., CK1-IN-1) for a specified period (e.g., 72 hours).

-

Detection: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP levels as a surrogate for cell number.

-

Data Analysis: The percentage of viable cells relative to a vehicle-treated control is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

Western Blot Analysis

Objective: To investigate the effect of the inhibitor on the phosphorylation of downstream targets and the expression of key signaling proteins.

Methodology:

-

Cell Lysis: Cancer cells are treated with the inhibitor for a defined period, and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Dvl, β-catenin, total CK1δ/ε) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Preclinical Studies with a Related Dual VRK1/CK1δ/ε Inhibitor

A recent 2024 study on VRK1/CK1-IN-1 (compound 36), a dual inhibitor with a similar CK1δ/ε inhibitory profile to CK1-IN-1, provides valuable insights into the potential anti-cancer effects of such compounds.[8] This research demonstrated that pharmacological inhibition of VRK1 and CK1δ/ε leads to cell cycle arrest and genome instability, particularly in p53-deficient cancer cells.[8] These findings suggest that potent CK1δ/ε inhibitors could have therapeutic potential, especially in tumors with specific genetic backgrounds like p53 mutations.[8]

Future Perspectives

CK1-IN-1 represents a valuable research tool for dissecting the complex roles of CK1δ and CK1ε in cancer biology. Its high potency and selectivity make it an excellent probe for target validation and for elucidating the downstream consequences of CK1δ/ε inhibition in various cancer contexts. Future research should focus on:

-

Comprehensive Profiling in Cancer Cell Lines: Evaluating the anti-proliferative effects of CK1-IN-1 across a broad panel of cancer cell lines to identify sensitive and resistant histotypes.

-

Elucidation of Downstream Effects: Utilizing proteomic and transcriptomic approaches to map the global changes in protein phosphorylation and gene expression following CK1-IN-1 treatment.

-

In Vivo Efficacy Studies: Assessing the anti-tumor activity and tolerability of CK1-IN-1 in preclinical animal models of cancer.

-

Combination Therapies: Investigating the potential synergistic effects of CK1-IN-1 with other targeted therapies or conventional chemotherapeutic agents.

CK1-IN-1 is a potent and selective inhibitor of CK1δ and CK1ε, key kinases implicated in the progression of various cancers. While direct evidence of its anti-cancer activity in published literature is emerging, its biochemical profile and the promising results from closely related inhibitors underscore its potential as a valuable tool for cancer research and a starting point for the development of novel anti-cancer therapeutics. Further investigation into its biological effects in cancer models is warranted to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CK1-IN-1 () for sale [vulcanchem.com]

- 5. CK1-IN-1|CAS 1784751-20-7|DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

CK1-IN-1 in Cardiomyogenesis: A Technical Guide to a Key Signaling Modulator

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes represents a cornerstone of modern cardiovascular research, offering unprecedented opportunities for disease modeling, drug screening, and regenerative medicine. This process is governed by the precise temporal modulation of key developmental signaling pathways. Among the critical regulators are the Casein Kinase 1 (CK1) family of serine/threonine kinases, which are integral components of pathways like Wnt/β-catenin and Hippo, both essential for cardiac lineage specification and cardiomyocyte proliferation.

This technical guide provides an in-depth exploration of CK1-IN-1, a potent inhibitor of CK1, and its role and potential applications in cardiomyogenesis studies. We will dissect the molecular mechanisms, present relevant quantitative data, detail established experimental protocols for cardiac differentiation, and visualize the complex signaling and experimental workflows.

CK1-IN-1: A Molecular Profile

CK1-IN-1 is a small molecule inhibitor with high affinity for the delta (δ) and epsilon (ε) isoforms of Casein Kinase 1. These isoforms are ubiquitously expressed and play regulatory roles in numerous cellular processes. The inhibitory activity of CK1-IN-1 has been characterized through in vitro kinase assays, revealing its potency and selectivity profile.

Table 1: Inhibitory Activity of CK1-IN-1

| Target Kinase | IC50 Value | Assay Type |

| CK1δ | 15 nM[1][2] | Cell-free assay[1] |

| CK1ε | 16 nM[1][2] | Cell-free assay[1] |

| p38α MAPK | 73 nM[1][2] | Cell-free assay[1] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that while CK1-IN-1 is a potent inhibitor of CK1δ and CK1ε, it also exhibits off-target activity against p38α MAPK at higher concentrations, a factor to consider in experimental design.[1][2]

Core Signaling Pathways in Cardiomyogenesis

The differentiation of hPSCs into cardiomyocytes recapitulates embryonic development, relying on the coordinated action of key signaling pathways. CK1 is a critical node in at least two of these major pathways: Wnt/β-catenin and Hippo.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway has a well-established biphasic role in cardiomyogenesis.[3]

-

Early Phase (Mesoderm Induction): Activation of Wnt signaling is crucial for specifying mesoderm, the germ layer from which the heart arises.

-

Late Phase (Cardiac Specification): Subsequent inhibition of Wnt signaling is required to commit mesodermal progenitors to the cardiac lineage.[4]

CK1α and CK1ε are key components of the β-catenin "destruction complex." In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for proteasomal degradation.[4][5] Inhibition of this complex, for instance by a Wnt ligand binding to its receptor, allows β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[4] Therefore, inhibiting CK1 could theoretically modulate the stability of β-catenin and influence Wnt signaling activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin signaling directs the regional expansion of first and second heart field-derived ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Inhibition of Casein Kinase 1 (CK1) δ and ε

An Important Note on Nomenclature: The inhibitor designated "CK1-IN-1" is not prominently described in the public scientific literature. Therefore, this guide will focus on a well-characterized, potent, and selective dual inhibitor of CK1δ and CK1ε, PF-670462 , as a representative compound. The principles, protocols, and pathways discussed are broadly applicable to the study of similar inhibitors targeting these kinases.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the inhibitory activity of PF-670462 against CK1δ and CK1ε, detailed experimental protocols for assessing inhibitor potency, and a review of the key signaling pathways regulated by these kinases.

Data Presentation: Inhibitory Potency of PF-670462

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for PF-670462 against CK1δ and CK1ε have been determined through various biochemical assays.

| Inhibitor | Target | IC50 Value (nM) | Comments |

| PF-670462 | CK1δ | 14 nM | Potent and selective inhibitor.[1][2][3] |

| PF-670462 | CK1ε | 7.7 nM | Exhibits slightly higher potency for the ε isoform in some studies.[1][2][3] |

| PF-670462 | CK1δ | 13 nM | Data from an alternative source, showing consistent high potency.[4] |

| PF-670462 | CK1ε | 90 nM | This value shows some variability across different experimental setups.[4] |

PF-670462 demonstrates high selectivity for CK1δ and CK1ε, with over 30-fold selectivity against a panel of 42 other common kinases, making it a valuable tool for studying the specific roles of these two isoforms.[1][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of kinase inhibitors. Below are representative methodologies for determining the biochemical potency and cellular activity of compounds like PF-670462.

In Vitro Kinase Assay for IC50 Determination (Radiometric Filter Binding Assay)

This biochemical assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.

Objective: To determine the IC50 value of an inhibitor against purified CK1δ or CK1ε.

Materials:

-

Recombinant human CK1δ or CK1ε

-

Substrate (e.g., α-casein or a specific peptide substrate)

-

[γ-³²P]-ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

Test inhibitor (e.g., PF-670462) dissolved in DMSO

-

Phosphocellulose filter paper

-

Scintillation counter and fluid

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test inhibitor in DMSO. The final concentration in the assay should typically range from picomolar to micromolar. Prepare a master mix of the kinase reaction buffer containing the kinase and substrate.

-

Initiate Kinase Reaction: In a microplate, add the test inhibitor dilutions. Initiate the reaction by adding the kinase/substrate master mix followed by [γ-³²P]-ATP. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure accurate competitive inhibitor assessment.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction and Capture Substrate: Spot a portion of each reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

-

Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

-

Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Wnt/β-catenin Signaling Assay (TCF/LEF Luciferase Reporter Assay)

This cell-based assay measures the effect of an inhibitor on a specific signaling pathway regulated by CK1δ/ε.

Objective: To assess the functional impact of an inhibitor on the Wnt/β-catenin signaling pathway in living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

-

Transfection reagent

-

Wnt3a conditioned media (to activate the pathway)

-

Test inhibitor (e.g., PF-670462)

-

Luciferase assay reagent (e.g., ONE-Glo™)

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Seed HEK293 cells in a white, opaque 96-well plate. Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization). Allow cells to express the reporters for 24-48 hours.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Pathway Activation: Stimulate the Wnt pathway by adding Wnt3a conditioned media to the wells. Include appropriate controls (unstimulated cells, vehicle-treated cells).

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol. If a normalization plasmid was used, measure its activity as well.

-

Data Analysis: Normalize the TCF/LEF-driven luciferase activity to the control reporter. Plot the normalized activity against the inhibitor concentration to determine the cellular EC50 value. An inhibitor of CK1δ/ε is expected to suppress Wnt3a-induced reporter activity.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for assessing inhibitor potency from biochemical to cellular levels.

Signaling Pathways

1. CK1δ/ε in the Circadian Clock Pathway

CK1δ and CK1ε are core components of the mammalian circadian clock, primarily through their regulation of the PERIOD (PER) proteins.

Caption: CK1δ/ε phosphorylate PER proteins, marking them for degradation and controlling clock speed.

2. CK1δ/ε in the Wnt/β-catenin Pathway

In the canonical Wnt pathway, CK1δ and CK1ε are involved in signal transduction upon Wnt ligand binding.

Caption: CK1δ/ε phosphorylate Dishevelled (DVL) to transduce the Wnt signal.

References

Unraveling the Biological Tapestry of CK1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), a family of highly conserved serine/threonine protein kinases that act as crucial regulators of a myriad of cellular processes. The CK1 family comprises several isoforms, including α, β, γ1-3, δ, and ε, each playing distinct and sometimes overlapping roles in fundamental biological pathways. Dysregulation of CK1 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and circadian rhythm disruptions, making CK1 an attractive therapeutic target.[1][2][3] This technical guide provides an in-depth overview of the biological effects of CK1-IN-1, its mechanism of action, and detailed experimental protocols for its investigation.

Mechanism of Action

CK1-IN-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK1 isoforms, thereby preventing the transfer of a phosphate group from ATP to their protein substrates.[1] This inhibition of phosphorylation disrupts the downstream signaling cascades regulated by CK1.

Quantitative Data

The inhibitory activity of CK1-IN-1 has been characterized in cell-free assays, demonstrating high potency against the δ and ε isoforms of CK1.

| Target | IC50 (nM) | Assay Type |

| CK1δ | 15 | Cell-free |

| CK1ε | 16 | Cell-free |

| p38α MAPK | 73 | Cell-free |

| Data sourced from publicly available information.[4][5] |

While specific cell-based IC50 values for CK1-IN-1 are not widely published, studies on other potent CK1δ/ε inhibitors provide insights into the expected cellular effects. For instance, inhibitors with similar in vitro potency have demonstrated anti-proliferative effects in the nanomolar to low micromolar range in various cancer cell lines.[6]

Biological Effects of CK1 Inhibition

Inhibition of CK1 by compounds like CK1-IN-1 can elicit a range of biological responses, primarily through the modulation of key signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of embryonic development and adult tissue homeostasis. CK1 isoforms play dual roles in this pathway. CK1α is a key component of the β-catenin destruction complex, initiating its degradation. Conversely, CK1δ and CK1ε are generally considered positive regulators, promoting Wnt signaling. Inhibition of CK1δ/ε by CK1-IN-1 is expected to suppress Wnt/β-catenin signaling.[3][7]

References

- 1. Casein Kinase 1 Underlies Temperature Compensation of Circadian Rhythms in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Targeting Casein Kinase 1 (CK1) in Hematological Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

CK1-IN-1: A Technical Review of its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases crucial for a multitude of cellular processes. The CK1 family, comprising isoforms such as α, δ, and ε, plays a pivotal role in regulating key signaling pathways, including Wnt/β-catenin and the circadian rhythm.[1] Dysregulation of CK1 activity has been implicated in various pathologies, including cancer, neurodegenerative disorders, and sleep-related conditions, making it a compelling target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the applications of CK1-IN-1, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanistic action.

Data Presentation

The inhibitory activity of CK1-IN-1 and its analogs is a critical aspect of its utility as a research tool. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of these compounds against various kinase targets.

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| CK1-IN-1 | CK1δ | 15 | Cell-free | [2] |

| CK1ε | 16 | Cell-free | [2] | |

| p38α MAPK | 73 | Cell-free | [2] | |

| CK1-IN-2 | CK1α | 123 | Not Specified | [3] |

| CK1δ | 19.8 | Not Specified | [3] | |

| CK1ε | 26.8 | Not Specified | [3] | |

| p38α | 74.3 | Not Specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to investigate the effects of CK1-IN-1. These protocols are representative and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Proliferation (MTT Assay)

This protocol assesses the effect of CK1-IN-1 on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

CK1-IN-1 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of CK1-IN-1 in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of CK1-IN-1 or vehicle control (medium with the same concentration of DMSO as the highest CK1-IN-1 concentration) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the induction of apoptosis by CK1-IN-1. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

CK1-IN-1 (stock solution in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of CK1-IN-1 or vehicle control for the desired time.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.[9]

Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the effect of CK1-IN-1 on the phosphorylation status of specific target proteins.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

CK1-IN-1 (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[11]

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with CK1-IN-1 as described in previous protocols.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin or anti-total-β-catenin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of CK1-IN-1 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional, can enhance tumor take rate)

-

CK1-IN-1 formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.[12]

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[10]

-

Administer CK1-IN-1 or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal, oral).

-

Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10]

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the application of CK1-IN-1.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CK1-IN-1.

Caption: Role of CK1δ/ε in circadian rhythm and its inhibition by CK1-IN-1.

References

- 1. What are CK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. Cancer Cell Line Efficacy Studies [jax.org]

The Role of CK1-IN-1 in the Modulation of the p53 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, and its pathway is a key target in cancer therapy. Casein Kinase 1 (CK1) has emerged as a significant regulator of p53 activity. This technical guide provides an in-depth overview of the effects of CK1-IN-1, a potent inhibitor of Casein Kinase 1, on the p53 signaling pathway. While direct quantitative data for CK1-IN-1 is limited in the public domain, this guide synthesizes available information on closely related CK1 inhibitors and the established mechanisms of CK1 in p53 regulation to provide a comprehensive understanding of its potential therapeutic implications.

Introduction to the p53 Pathway and Casein Kinase 1

The p53 protein is a transcription factor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.

Casein Kinase 1 (CK1) is a family of serine/threonine kinases comprising several isoforms (α, δ, ε, γ) that are involved in a myriad of cellular processes. Various CK1 isoforms have been shown to phosphorylate both p53 and MDM2, thereby influencing the stability and activity of p53.

Mechanism of Action of CK1 Inhibition on the p53 Pathway

The primary mechanism by which CK1 inhibitors, such as CK1-IN-1, are understood to activate the p53 pathway is through the disruption of the CK1α-MDM2 complex.[1][2][3] Under normal conditions, CK1α forms a stable complex with MDM2, which is thought to enhance the ability of MDM2 to ubiquitinate and degrade p53.[1][3] Inhibition of CK1α kinase activity leads to the stabilization and activation of p53.[1][2]

Furthermore, CK1δ and CK1ε isoforms can directly phosphorylate p53 at several N-terminal serine residues, including Ser4, Ser6, and Ser9.[4][5] CK1δ can also phosphorylate Threonine-18 (Thr18) of p53, a modification that is dependent on the prior phosphorylation of Serine-15 (Ser15).[6] These phosphorylation events can interfere with the binding of MDM2 to p53, leading to p53 accumulation and activation.[6]

The inhibition of CK1 by compounds like CK1-IN-1 is expected to mimic these effects, leading to an increase in p53 levels and the subsequent transcription of p53 target genes, such as p21, which mediates cell cycle arrest.

Quantitative Data on CK1 Inhibitors

Table 1: Inhibitory Activity of Selected CK1 Inhibitors

| Inhibitor | Target(s) | IC50 | Reference |

| CK1-IN-1 | CK1 | Not specified | |

| D4476 | CK1δ | 0.3 µM | [7] |

| BTX-A51 | CK1α, CDK7/9 | 17 nM (CK1α) | [7] |

| SR-3029 | CK1δ/ε | 44 nM (CK1δ), 260 nM (CK1ε) | [7] |

Table 2: Effects of CK1 Inhibition on p53 Pathway Proteins

| Treatment | Cell Line | Concentration | Effect | Reference |

| D4476 | A375 | 10-60 µM | Dose-dependent increase in p53 and p21 protein levels | [1] |

| CK1α siRNA | A375 | 40 nM | Increase in p53, MDM2, and p21 protein levels | [1] |

Signaling Pathway Diagram

Caption: The effect of CK1-IN-1 on the p53 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of CK1-IN-1 on the p53 pathway.

Western Blot Analysis of p53 and Phospho-p53

This protocol is for the detection of changes in protein levels of total p53 and its phosphorylated forms upon treatment with CK1-IN-1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-phospho-p53 [Ser15, Ser20, etc.])

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of CK1-IN-1 for desired time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Co-Immunoprecipitation of CK1α and MDM2

This protocol is to determine if CK1-IN-1 disrupts the interaction between CK1α and MDM2.

Materials:

-

Non-denaturing cell lysis buffer

-

Primary antibodies (anti-CK1α or anti-MDM2)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with CK1-IN-1 and lyse in a non-denaturing buffer.

-

Pre-clearing: (Optional) Incubate the lysate with beads/resin to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads/resin to capture the antibody-protein complexes.

-

Washing: Wash the beads/resin several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads/resin.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against CK1α and MDM2.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of CK1-IN-1 on the kinase activity of CK1 using p53 as a substrate.

Materials:

-

Recombinant active CK1 enzyme

-

Recombinant p53 protein (substrate)

-

Kinase reaction buffer

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

CK1-IN-1 at various concentrations

-

Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, substrate, and CK1-IN-1 in the kinase reaction buffer.

-

Initiate Reaction: Add ATP to start the kinase reaction.

-

Incubation: Incubate at the optimal temperature (e.g., 30°C) for a specific time.

-

Stop Reaction: Terminate the reaction (e.g., by adding EDTA or SDS-PAGE sample buffer).

-

Detection: Measure the phosphorylation of p53. This can be done by:

-

Radiometric assay: Using [γ-³²P]ATP and detecting the incorporated radioactivity.

-

ELISA-based assay: Using a phosphospecific antibody to detect phosphorylated p53.

-

Luminescence-based assay: Measuring the amount of ADP produced using a kit like ADP-Glo™.

-

Cell Viability (MTT) Assay

This assay determines the effect of CK1-IN-1 on the viability and proliferation of cancer cells.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of CK1-IN-1.

-

Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion